5-(5-Ethoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione
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Overview
Description
5-(5-Ethoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione is a complex organic compound that features a benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-(5-Ethoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophilic substitution reactions can occur, especially at the benzofuran ring.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(5-Ethoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other benzofuran derivatives, 5-(5-Ethoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione is unique due to its specific substituents and ring structure. Similar compounds include:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its phototoxic properties.
Angelicin: Another benzofuran derivative with therapeutic potential.
These compounds share the benzofuran core but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C17H20O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
5-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C17H20O4/c1-3-20-17-7-12-4-10(2)21-16(12)9-15(17)11-5-13(18)8-14(19)6-11/h7,9-11H,3-6,8H2,1-2H3 |
InChI Key |
FRSGJAVCXWIPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)C3CC(=O)CC(=O)C3 |
Origin of Product |
United States |
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